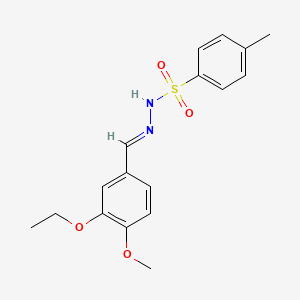
N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactive Potential and DNA Interaction
N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is part of a class of Schiff base compounds known for their remarkable biological activities. These compounds exhibit significant antibacterial, antifungal, and antioxidant properties, alongside cytotoxic activity against cancer cells and interactions with DNA through intercalation. Their ability to bind with DNA via intercalation suggests potential applications in therapeutic agents and molecular biology research (Sirajuddin et al., 2013).
Sensor Development
Schiff base derivatives, closely related to this compound, have been used in the development of sensors. For instance, a study focused on fabricating a sensor for detecting gallium (Ga3+) ions, employing similar compounds for sensitive and selective detection. This application underscores the compound's utility in environmental monitoring and industrial process control (Hussain et al., 2018).
Antimicrobial and Enzyme Inhibition Activities
These Schiff bases have also been investigated for their antimicrobial properties and their ability to inhibit enzymes like lipase and α-glucosidase. Such activities indicate their potential use in developing new antimicrobial agents and in the study of enzyme inhibition for therapeutic purposes (Bekircan et al., 2015).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant for protecting industrial machinery and infrastructure against corrosion, thereby extending their operational lifespan (Singh & Quraishi, 2016).
Antioxidant Properties
Furthermore, the antioxidant properties of these compounds are noteworthy. They are capable of scavenging free radicals and could be considered for development into novel antioxidant agents, potentially contributing to treatments for diseases caused by oxidative stress (Tzankova et al., 2020).
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-17-11-14(7-10-16(17)22-3)12-18-19-24(20,21)15-8-5-13(2)6-9-15/h5-12,19H,4H2,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGAUCRSKALJOI-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide](/img/structure/B5600206.png)
![2-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B5600214.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5600226.png)
![N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE](/img/structure/B5600234.png)
![2-hydroxy-5-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide](/img/structure/B5600241.png)
![4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)
![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)
![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5600291.png)
![2-[(phenoxycarbonyl)amino]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5600294.png)
![N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600300.png)
![4-{3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5600302.png)
